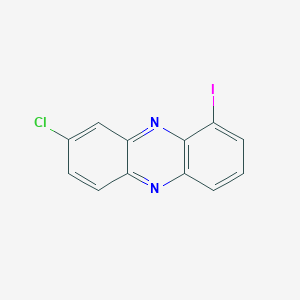

8-Chloro-1-iodophenazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chloro-1-iodophenazine is a heterocyclic compound with the molecular formula C₁₂H₆ClIN₂. It is a derivative of phenazine, a class of nitrogen-containing compounds known for their diverse biological activities. The compound is characterized by the presence of both chlorine and iodine atoms attached to the phenazine core, which imparts unique chemical properties.

Wirkmechanismus

Target of Action

It is known to cause respiratory tract irritation, skin irritation, and serious eye irritation , suggesting that it interacts with proteins or receptors involved in these physiological responses.

Biochemical Pathways

It’s worth noting that related compounds such as 8-chloroadenosine have been shown to affect the adar1/p53 signaling pathway .

Result of Action

It is known to cause respiratory tract irritation, skin irritation, and serious eye irritation .

Biochemische Analyse

Biochemical Properties

It is known that phenazines, a class of compounds to which 8-Chloro-1-iodophenazine belongs, exhibit a diverse range of biological properties

Cellular Effects

Phenazines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which this compound exerts its effects remain to be determined.

Metabolic Pathways

It is known that phenazines can be involved in various metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-iodophenazine typically involves the halogenation of phenazine derivatives. One common method includes the use of N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) as halogenating agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The process involves the electrophilic substitution of hydrogen atoms on the phenazine ring with chlorine and iodine atoms.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-1-iodophenazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydro derivatives.

Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-1-iodophenazine has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex phenazine derivatives.

Biology: The compound exhibits antimicrobial properties and is used in studies related to bacterial inhibition.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.

Vergleich Mit ähnlichen Verbindungen

Phenazine: The parent compound with a simpler structure.

8-Chlorophenazine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

1-Iodophenazine: Lacks the chlorine atom, affecting its overall reactivity and biological activity.

Uniqueness: 8-Chloro-1-iodophenazine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and biological activity

Biologische Aktivität

8-Chloro-1-iodophenazine is a halogenated phenazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge about the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

A significant aspect of this compound is its antimicrobial activity . Studies have demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria, including multidrug-resistant organisms.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 6.25 µM | |

| VRE | 12.5 µM | |

| Mycobacterium tuberculosis (MtB) | 6.25 µM |

The compound has been shown to inhibit bacterial growth through interference with cellular processes, potentially targeting bacterial cell wall synthesis or disrupting membrane integrity.

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal properties . Similar to other phenazine derivatives, it has been reported to inhibit the growth of various fungal pathogens, making it a candidate for further investigation in antifungal therapy.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer activity . Phenazines are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial pathways.

The anticancer effects of this compound are hypothesized to involve:

- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway leading to caspase activation.

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, thereby preventing proliferation.

Studies have shown that this compound can downregulate anti-apoptotic proteins such as Bcl-2, enhancing the apoptotic response in cancer cells .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of phenazine derivatives, including this compound. These studies often focus on:

- In vitro assays assessing cytotoxicity against various cancer cell lines.

- In vivo models examining efficacy in tumor-bearing mice.

For instance, a study highlighted that treatment with phenazine derivatives resulted in significant tumor regression in xenograft models .

Eigenschaften

IUPAC Name |

8-chloro-1-iodophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClIN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCCOIJIQNGJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.